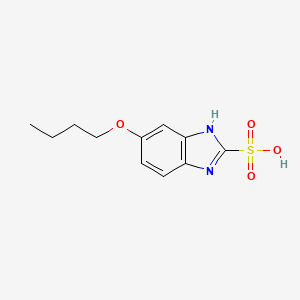

5-butoxy-1H-benzimidazole-2-sulfonic acid

Description

5-Butoxy-1H-benzimidazole-2-sulfonic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and industrial applications.

Properties

IUPAC Name |

6-butoxy-1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-2-3-6-17-8-4-5-9-10(7-8)13-11(12-9)18(14,15)16/h4-5,7H,2-3,6H2,1H3,(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHIPDKUEBFMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butoxy-1H-benzimidazole-2-sulfonic acid typically involves the reaction of 5-butoxy-1H-benzimidazole with sulfonating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained between 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes using advanced reactors and continuous flow systems. The process is optimized for high efficiency and minimal by-product formation, ensuring a consistent supply of high-purity compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-1H-benzimidazole-2-sulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific temperature conditions.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-Butoxy-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the formulation of specialty chemicals and materials, including UV absorbers and stabilizers.

Mechanism of Action

The mechanism of action of 5-butoxy-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiproliferative effects.

Comparison with Similar Compounds

2-Phenylbenzimidazole-5-sulfonic acid: Known for its use as a UV absorber in sunscreens.

5-Methoxy-1H-benzimidazole-2-sulfonic acid: Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness: 5-Butoxy-1H-benzimidazole-2-sulfonic acid is unique due to its butoxy group, which imparts distinct physicochemical properties and potential applications compared to other benzimidazole derivatives. Its specific structure allows for unique interactions with biological targets and enhances its utility in various industrial applications.

Biological Activity

5-butoxy-1H-benzimidazole-2-sulfonic acid (BBSA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

IUPAC Name: this compound

Molecular Formula: C12H14N2O4S

Molecular Weight: 286.32 g/mol

BBSA is believed to exert its biological effects through several mechanisms:

- Inhibition of DNA Topoisomerases: Similar to other benzimidazole derivatives, BBSA may interfere with DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .

- Antimicrobial Activity: BBSA has shown potential antimicrobial properties against various pathogens. The sulfonic acid group may enhance the interaction with microbial membranes, disrupting their integrity and function.

Antimicrobial Activity

BBSA has been evaluated for its efficacy against a range of microorganisms. Studies indicate that it exhibits:

- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antifungal properties , particularly effective against Candida species.

Anticancer Activity

Research has demonstrated that BBSA possesses significant anticancer properties. In vitro studies have shown:

- Cytotoxic effects on cancer cell lines , including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The compound's ability to induce apoptosis in these cells is noteworthy .

- Mechanistic studies reveal that BBSA may induce cell cycle arrest at the G2/M phase, leading to decreased cell proliferation.

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of BBSA against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent. -

Cytotoxicity Assay:

In a cytotoxicity assay involving MCF7 cells, BBSA demonstrated an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity compared to control groups .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Benzimidazole derivative | Yes | Yes |

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Benzimidazole derivative | Moderate | High |

| Other benzimidazole derivatives | Various | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.